molecular formula C10H14N4O2 B1674149 IBMX CAS No. 28822-58-4

IBMX

Katalognummer: B1674149
CAS-Nummer: 28822-58-4
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: APIXJSLKIYYUKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Isobutyl-1-methylxanthine, commonly known as IBMX, is a methylxanthine derivative. It is a competitive non-selective phosphodiesterase inhibitor that raises intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. This compound is widely used in scientific research due to its ability to modulate various cellular processes .

Wissenschaftliche Forschungsanwendungen

Adipocyte Differentiation

One of the notable applications of IBMX is in the differentiation of 3T3-L1 preadipocytes into adipocytes. Prolonged exposure to this compound has been shown to significantly enhance the efficiency of this differentiation process. In a study, 3T3-L1 cells treated with this compound demonstrated a marked increase in adipogenic differentiation by day 15 compared to controls lacking this compound treatment .

Study Cell Type Treatment Outcome
3T3-L1Prolonged this compound exposureIncreased differentiation efficiency

Insulin Secretion Enhancement

This compound has also been utilized to study insulin secretion mechanisms. In cultured pancreatic islets from neonatal rats, this compound promoted glucose-mediated insulin release. The addition of this compound increased total insulin recovery by approximately 50% after eight days of culture . This suggests its potential role in enhancing beta-cell function and insulin sensitivity.

Study Cell Type Treatment Outcome
Pancreatic IsletsThis compound + GlucoseIncreased insulin release

Cardiovascular Research

Research indicates that chronic exposure to this compound can increase alpha-1-adrenergic receptor sensitivity and density in smooth muscle cells. This enhancement leads to improved contractile responses to norepinephrine, which may have implications for understanding vascular smooth muscle function and developing treatments for cardiovascular diseases .

Study Cell Type Treatment Outcome
DDT1-MF2 Smooth Muscle CellsChronic this compound exposureIncreased adrenergic receptor sensitivity

Cancer Research

In cancer research, this compound has been shown to inhibit skin papilloma development in mice when applied topically prior to promotion with tumorigenic agents. This effect was dose-dependent and highlights its potential as an anti-carcinogenic agent .

Study Model Treatment Outcome
Mouse Skin Carcinogenesis ModelTopical this compound + TPAReduced papilloma formation by 78%

Neurobiology

In neurobiology, this compound has been found to inhibit sustained calcium currents in neuronal and endocrine cells independently of cAMP levels. This property suggests its utility in studying calcium signaling pathways and their implications in various neurological disorders .

Melanogenesis Studies

This compound is also employed in melanogenesis research as a positive control due to its ability to induce melanin production in melanocytes . This application is significant for studies focused on pigmentation disorders and skin biology.

Summary of Findings

The diverse applications of 3-Isobutyl-1-methylxanthine underscore its importance as a research tool across multiple scientific domains:

  • Adipocyte Differentiation: Enhances the conversion of preadipocytes to adipocytes.
  • Insulin Secretion: Promotes insulin release from pancreatic islets.
  • Cardiovascular Effects: Increases adrenergic receptor sensitivity.
  • Anti-Cancer Properties: Inhibits skin tumor development.
  • Neurobiology: Modulates calcium signaling pathways.

Wirkmechanismus

Target of Action

IBMX, also known as 3-Isobutyl-1-methylxanthine, primarily targets phosphodiesterases (PDEs) and adenosine receptors . PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important secondary messengers in cells. Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as their endogenous ligand .

Mode of Action

This compound acts as a competitive non-selective phosphodiesterase inhibitor . It binds to the active site of PDEs, preventing them from breaking down cAMP and cGMP . This leads to an increase in intracellular levels of these cyclic nucleotides . This compound is also a nonselective adenosine receptor antagonist

Biochemical Pathways

The increase in cAMP and cGMP levels due to this compound’s inhibition of PDEs activates Protein Kinase A (PKA) . PKA is a key enzyme in the cAMP-dependent pathway, which regulates various cellular functions including metabolism, gene expression, and cell proliferation . This compound’s antagonistic action on adenosine receptors can affect various physiological processes, including inflammation and neurotransmission .

Result of Action

The increased levels of cAMP and cGMP due to this compound’s action lead to the activation of PKA, resulting in various cellular effects such as decreased cell proliferation, increased cell differentiation, and induction of apoptosis . By blocking adenosine receptors, this compound can influence neurotransmission and inflammatory responses .

Biochemische Analyse

Biochemical Properties

3-Isobutyl-1-methylxanthine plays a significant role in biochemical reactions by inhibiting cyclic nucleotide phosphodiesterases, leading to an increase in intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) . This inhibition results in the activation of protein kinase A (PKA), which subsequently affects various cellular processes. 3-Isobutyl-1-methylxanthine also acts as an adenosine receptor antagonist . It interacts with enzymes such as phosphodiesterases and proteins like PKA, influencing their activity and leading to downstream effects on cellular functions .

Cellular Effects

3-Isobutyl-1-methylxanthine has profound effects on various types of cells and cellular processes. By increasing intracellular cAMP levels, it activates PKA, which in turn regulates cell signaling pathways, gene expression, and cellular metabolism . This compound has been shown to inhibit the release of 5-hydroxytryptamine from neuroendocrine epithelial cells and induce calcium release from intracellular stores in sensory neurons . Additionally, 3-Isobutyl-1-methylxanthine promotes the conversion of fibroblast cells into adipose cells and inhibits the growth of carcinoma cells .

Molecular Mechanism

The molecular mechanism of 3-Isobutyl-1-methylxanthine involves its inhibition of cyclic nucleotide phosphodiesterases, leading to the accumulation of cAMP and cGMP . This accumulation activates PKA, which phosphorylates various target proteins, resulting in changes in gene expression and cellular functions . 3-Isobutyl-1-methylxanthine also acts as an adenosine receptor antagonist, further influencing cellular signaling pathways . The compound’s ability to inhibit ion channels and induce calcium release from intracellular stores adds to its complex mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Isobutyl-1-methylxanthine can change over time. The compound is stable under standard storage conditions, but its activity may decrease with prolonged exposure to light and air . Long-term studies have shown that 3-Isobutyl-1-methylxanthine can maintain its inhibitory effects on phosphodiesterases and its ability to increase cAMP levels over extended periods . Its impact on cellular functions may vary depending on the duration of exposure and the specific cellular context .

Dosage Effects in Animal Models

The effects of 3-Isobutyl-1-methylxanthine vary with different dosages in animal models. At lower doses, the compound effectively inhibits phosphodiesterases and increases cAMP levels without causing significant adverse effects . At higher doses, 3-Isobutyl-1-methylxanthine can induce toxic effects, including alterations in cardiac function and embryotoxicity . Studies in zebrafish embryos have shown that high doses of 3-Isobutyl-1-methylxanthine can lead to structural and functional alterations in the heart .

Metabolic Pathways

3-Isobutyl-1-methylxanthine is involved in metabolic pathways that regulate the levels of cyclic nucleotides. By inhibiting phosphodiesterases, it prevents the hydrolysis of cAMP and cGMP, leading to their accumulation . This accumulation activates PKA and other downstream signaling pathways, affecting various metabolic processes . The compound’s interaction with enzymes such as phosphodiesterases and its role in regulating cyclic nucleotide levels highlight its importance in metabolic regulation .

Transport and Distribution

3-Isobutyl-1-methylxanthine is transported and distributed within cells and tissues through passive diffusion due to its cell-permeable nature . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, 3-Isobutyl-1-methylxanthine can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular functions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Isobutyl-1-methylxanthine can be synthesized through several methods. One common method involves the alkylation of theobromine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the synthesis of 3-Isobutyl-1-methylxanthine follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Isobutyl-1-methylxanthin durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte Xanthinderivate ergeben, während die Substitution eine Vielzahl substituierter Xanthine erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

3-Isobutyl-1-methylxanthin ähnelt anderen Methylxanthinderivaten wie Koffein, Theophyllin und Theobromin. Es besitzt jedoch einzigartige Eigenschaften, die es besonders nützlich in der Forschung machen:

Ähnliche Verbindungen

  • Koffein
  • Theophyllin
  • Theobromin

3-Isobutyl-1-methylxanthin zeichnet sich durch seine höhere Potenz und sein breiteres Anwendungsspektrum in der wissenschaftlichen Forschung aus.

Biologische Aktivität

3-Isobutyl-1-methylxanthine (IBMX) is a methylxanthine derivative known for its significant biological activities, particularly as a phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist. This article delves into its mechanisms of action, effects on various biological systems, and relevant research findings.

Phosphodiesterase Inhibition:
this compound acts as a competitive non-selective inhibitor of phosphodiesterases, particularly affecting the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, this compound raises intracellular cAMP levels, which activates protein kinase A (PKA) and influences numerous cellular processes including inflammation and immune responses. The IC50 values for this compound range from 2 to 50 µM, indicating its potency in elevating cAMP levels without affecting PDE8 or PDE9 activity .

Adenosine Receptor Antagonism:
In addition to its role as a PDE inhibitor, this compound also functions as a nonselective antagonist of adenosine receptors. This dual action contributes to its diverse biological effects, including modulation of neurotransmitter release and cellular signaling pathways .

1. Impact on Skin Carcinogenesis

Research has demonstrated that this compound can significantly inhibit the promotion of skin papillomas in mouse models. In a study using a two-step skin carcinogenesis model, topical application of this compound prior to treatment with tumor promoters reduced the number of papillomas by 78%, showcasing its potential as a chemopreventive agent .

2. Adipocyte Differentiation

This compound has been shown to enhance the differentiation efficiency of 3T3-L1 preadipocytes into adipocytes. Prolonged exposure to this compound during the differentiation process resulted in significantly increased lipid accumulation and expression of adipogenic markers compared to controls lacking this compound .

3. Calcium Current Modulation

In neuronal and endocrine cells, this compound inhibits sustained calcium currents independently of cAMP pathways. This effect was observed using whole-cell patch-clamp techniques in GH3 pituitary cells, where this compound increased the inactivation rate of calcium currents without altering activation voltages .

4. Adrenergic Receptor Modulation

Chronic exposure to this compound has been linked to increased sensitivity and density of alpha-1-adrenergic receptors in smooth muscle cells. This enhancement leads to amplified responses to norepinephrine, suggesting potential applications in cardiovascular research .

Research Findings Summary

Study Focus Findings
Skin Carcinogenesis Inhibition of papilloma formationReduced papilloma count by 78% with topical this compound application
Adipocyte Differentiation Efficiency in differentiationIncreased lipid accumulation and adipogenic marker expression with prolonged this compound treatment
Calcium Current Modulation Neuronal activityInhibition of sustained calcium current; increased inactivation rate
Adrenergic Receptor Dynamics Smooth muscle responseEnhanced norepinephrine response; increased receptor density

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Skin Cancer Prevention: In experiments involving mice treated with TPA (12-O-tetradecanoylphorbol-13-acetate) alongside this compound, researchers noted a marked decrease in tumor formation, suggesting that this compound may play a role in cancer prevention strategies.
  • Adipogenesis Enhancement Study: A protocol utilizing this compound for differentiating adipocytes showed that cells treated with this compound exhibited superior growth and differentiation metrics compared to standard protocols, indicating its utility in metabolic research.

Eigenschaften

IUPAC Name

1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-6(2)4-14-8-7(11-5-12-8)9(15)13(3)10(14)16/h5-6H,4H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIXJSLKIYYUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C(=O)N(C1=O)C)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040549
Record name Isobutylmethylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28822-58-4
Record name 3-Isobutyl-1-methylxanthine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28822-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-isobutylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028822584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-isobutyl-1-methyl-7H-xanthine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07954
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 28822-58-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165960
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isobutylmethylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dihydro-3-isobutyl-1-methyl-1H-purine-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.767
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOBUTYLMETHYLXANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBT296U68M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Aminophylline {adduct of Theophylline and 1,2-ethanediamine (2:1)}.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Isobutyl-1-methylxanthine
Reactant of Route 2
Reactant of Route 2
3-Isobutyl-1-methylxanthine
Reactant of Route 3
Reactant of Route 3
3-Isobutyl-1-methylxanthine
Reactant of Route 4
Reactant of Route 4
3-Isobutyl-1-methylxanthine
Reactant of Route 5
3-Isobutyl-1-methylxanthine
Reactant of Route 6
3-Isobutyl-1-methylxanthine
Customer
Q & A

Q1: What is the primary mechanism of action of IBMX?

A1: this compound is a non-selective phosphodiesterase (PDE) inhibitor. [, , ] This means it prevents the breakdown of cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), within cells. [, , ]

Q2: How does this compound affect intracellular cAMP and cGMP levels?

A2: By inhibiting PDEs, this compound prevents the hydrolysis of cAMP and cGMP, leading to their accumulation within cells. [, , ] This elevation in cyclic nucleotide levels can have a wide range of downstream effects depending on the cell type and specific signaling pathways involved.

Q3: Can this compound affect both cAMP and cGMP signaling pathways simultaneously?

A3: Yes. While this compound is a non-selective PDE inhibitor, research shows it can differentially affect cAMP and cGMP levels depending on the cell type and experimental conditions. For example, in canine trachealis, this compound preferentially inhibits the PDEs responsible for cAMP hydrolysis compared to those responsible for cGMP hydrolysis. []

Q4: What are some downstream effects of this compound-mediated increases in cAMP?

A4: Increased cAMP levels can lead to various physiological effects. These include:

  • Inhibition of smooth muscle contraction: this compound, through increased cAMP, activates BK channels leading to smooth muscle relaxation, as observed in guinea pig urinary bladder. []
  • Insulin release: this compound elevates cAMP levels in pancreatic beta cells, which contributes to insulin secretion, although the exact mechanism is complex and may involve intracellular calcium. [, , ]
  • Adipocyte differentiation: this compound is a crucial component in inducing 3T3-L1 fibroblast differentiation into adipocytes, primarily through its effect on cAMP levels and subsequent activation of downstream signaling pathways. [, ]

Q5: What are some downstream effects of this compound-mediated increases in cGMP?

A5: Increased cGMP can have various physiological effects, including:

  • Modulation of ion channel activity: this compound's inhibition of cGMP-specific PDEs can modulate ion channel activity, contributing to its effects on cellular excitability. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C7H14N4O2, and its molecular weight is 194.22 g/mol.

Q7: Are there any specific considerations regarding the stability of this compound in different solvents or storage conditions?

A7: While the provided research doesn't delve into specific stability studies, it's generally important to consider the stability of any compound under different conditions. Factors like temperature, pH, light exposure, and the presence of oxidizing or reducing agents can influence a compound's stability over time. Consulting the compound's safety data sheet and conducting appropriate stability tests are recommended for specific applications.

Q8: Does this compound have any known catalytic properties?

A8: this compound itself is not known to have direct catalytic properties. Its primary mechanism involves the inhibition of enzymatic activity (PDEs), rather than directly catalyzing a chemical reaction.

Q9: How does the isobutyl group of this compound contribute to its activity?

A9: While the provided research doesn't directly address the SAR of this compound, the structure of the isobutyl group likely influences its binding affinity to PDEs. Modifications to this group could potentially alter its potency, selectivity for different PDE isoforms, or even introduce novel interactions.

Q10: What are some potential strategies for improving the stability, solubility, or bioavailability of this compound?

A10: While not specifically discussed in the research provided, general strategies for enhancing drug properties include:

    Q11: Are there specific safety considerations or regulatory guidelines for handling and using this compound in a research setting?

    A11: Yes, like all laboratory chemicals, this compound should be handled with appropriate safety precautions. Always consult the compound's Safety Data Sheet (SDS) for specific information on hazards, handling, storage, and disposal.

    Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

    A12: While the research doesn't provide detailed ADME data, the observation that orally administered this compound affects retinal morphology in lizards suggests it is absorbed and distributed systemically. [, ] More detailed PK studies would be needed to fully understand its ADME profile.

    Q13: Has this compound demonstrated efficacy in any specific in vitro or in vivo models?

    A13: Yes, the research highlights several examples of this compound efficacy:

    • Inhibition of neointimal hyperplasia: Local delivery of this compound reduced neointimal proliferation in a rat carotid balloon injury model. []
    • Inhibition of tumor promotion: this compound, when topically applied, inhibited tumor formation in a two-stage skin carcinogenesis mouse model. []
    • Protection of pancreatic beta cells: this compound protected the beta-cell line, RINm5F, from palmitate-induced apoptosis. []

    Q14: What are the known toxicological effects of this compound?

    A14: While this compound is widely used in research, it's crucial to recognize its potential toxicity. High doses of this compound have been linked to photoreceptor degeneration in animal models, highlighting the importance of careful dose selection. [, ]

    Q15: What analytical techniques are commonly used to study this compound?

    A15: Several techniques are mentioned in the research to study the effects of this compound:

    • Radioligand binding assays: These were used to determine the density of alpha-1-adrenergic receptors in smooth muscle cells. []
    • Short-circuit current (I(SC)) technique: This electrophysiological technique was used to measure ion transport across epithelial tissues, such as porcine distal airway epithelium. []
    • Isometric tension recordings: This technique was used to assess the contractile properties of smooth muscle tissues, like the guinea pig urinary bladder, in response to this compound and other agents. []
    • Perifusion experiments: This technique allows for dynamic measurement of insulin release from pancreatic islets in response to secretagogues, including this compound. [, ]

    Q16: Is there any information on the environmental fate and potential impact of this compound?

    A16: The research primarily focuses on this compound's pharmacological effects. Investigating its environmental fate, including its persistence, degradation pathways, and potential effects on aquatic or terrestrial organisms, would be important to assess its overall environmental impact.

    Q17: What is the solubility of this compound in commonly used solvents?

    A17: The research doesn't specify this compound's solubility in various solvents. Solubility data is essential for designing formulations and understanding its behavior in different biological and experimental settings.

    Q18: What measures are typically taken to ensure the quality and consistency of this compound used in research?

    A18: Reputable chemical suppliers typically provide information on purity and quality control measures. Researchers often use analytical techniques like HPLC or NMR to verify the purity of this compound before conducting experiments.

    Q19: Are there any known interactions between this compound and drug transporters?

    A19: The research does not provide information on this compound and drug transporter interactions. Investigating potential interactions with transporters like P-glycoprotein (P-gp) or multidrug resistance-associated proteins (MRPs) could be relevant for understanding its absorption, distribution, and elimination.

    Q20: Can this compound induce or inhibit drug-metabolizing enzymes?

    A20: While the provided research doesn't directly address this aspect, it's a crucial consideration for potential drug interactions. Investigating whether this compound induces or inhibits cytochrome P450 enzymes (CYPs) or other metabolizing enzymes would be important for understanding its potential to alter the pharmacokinetics of co-administered drugs.

    Q21: What is known about the biocompatibility and biodegradability of this compound?

    A21: The research focuses on the pharmacological aspects of this compound. Further studies are needed to fully understand its biocompatibility and biodegradability, particularly if it were to be considered for therapeutic applications.

    Q22: Are there any known alternatives to this compound with similar biological activities?

    A22: Yes, several other PDE inhibitors exist, some with more selectivity for specific PDE isoforms. The choice of an alternative would depend on the specific research question and the desired downstream effects. For instance, rolipram is a more selective PDE4 inhibitor, while sildenafil is a selective PDE5 inhibitor. []

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.